molecular formula C25H13Br4ClO7 B1205399 5-Chloromethyleosin CAS No. 136832-64-9

5-Chloromethyleosin

Cat. No. B1205399
CAS RN: 136832-64-9
M. Wt: 780.4 g/mol
InChI Key: JWUXYHGBXYHBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloromethyleosin is a fluorescent dye that is used in various scientific research applications. It is a derivative of eosin, which is a red fluorescent dye. The addition of a chlorine atom to the molecule of eosin results in the formation of 5-Chloromethyleosin. This dye is widely used in the field of biochemistry and molecular biology due to its unique properties.

Mechanism of Action

The mechanism of action of 5-Chloromethyleosin involves the binding of calcium ions to the dye molecule. The binding of calcium ions results in the enhancement of the fluorescence of the dye. This enhancement is due to the conformational changes that occur in the dye molecule upon binding of calcium ions.
Biochemical and Physiological Effects:
5-Chloromethyleosin has no known biochemical or physiological effects. It is a non-toxic dye that is widely used in various scientific research applications. However, it is important to note that the concentration of the dye used in experiments should be carefully monitored to avoid any potential toxic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloromethyleosin in lab experiments include its high sensitivity and selectivity for calcium ions, its non-toxic nature, and its compatibility with live cell imaging techniques. However, the limitations of using 5-Chloromethyleosin include its relatively low photostability and its susceptibility to photobleaching.

Future Directions

There are several future directions for the use of 5-Chloromethyleosin in scientific research. One possible direction is the development of new fluorescent probes based on the structure of 5-Chloromethyleosin for the detection of other important signaling molecules. Another possible direction is the optimization of the synthesis method to improve the yield and purity of the dye. Additionally, the development of new imaging techniques that can enhance the photostability of the dye is also an important future direction.

Scientific Research Applications

5-Chloromethyleosin is used in various scientific research applications. It is commonly used as a fluorescent probe for the detection of calcium ions in live cells. Calcium ions are important signaling molecules that play a crucial role in various cellular processes. The binding of calcium ions to 5-Chloromethyleosin results in the enhancement of its fluorescence, which can be detected using fluorescence microscopy.

properties

IUPAC Name

[6'-acetyloxy-2',4',5',7'-tetrabromo-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13Br4ClO7/c1-9(31)34-22-16(26)6-14-20(18(22)28)36-21-15(7-17(27)23(19(21)29)35-10(2)32)25(14)13-4-3-11(8-30)5-12(13)24(33)37-25/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUXYHGBXYHBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)CCl)C(=O)O4)Br)OC(=O)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13Br4ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159971
Record name 5-Chloromethyleosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyleosin

CAS RN

136832-64-9
Record name 5-Chloromethyleosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloromethyleosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloromethyleosin
Reactant of Route 2
Reactant of Route 2
5-Chloromethyleosin
Reactant of Route 3
5-Chloromethyleosin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Chloromethyleosin
Reactant of Route 5
5-Chloromethyleosin
Reactant of Route 6
5-Chloromethyleosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.